molecular formula C5H8FN B1655364 5-fluoropentanenitrile CAS No. 353-13-9

5-fluoropentanenitrile

Cat. No.: B1655364
CAS No.: 353-13-9
M. Wt: 101.12 g/mol
InChI Key: TZKGRFZSJHYEOY-UHFFFAOYSA-N
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Description

Safety and Hazards

Valeronitrile is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-fluoropentanenitrile, can be synthesized through several methods. One common approach involves the fluorination of valeronitrile using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.

Another method involves the hydrogenation of pentenenitrile in the presence of a novel mixed catalyst. This process includes adding pentenenitrile, ethanol, and a macromolecular palladium complex catalyst into a hydrogenation reaction kettle. The reaction is carried out under a hydrogen pressure of 0.2 MPa at 60°C for a specified duration .

Industrial Production Methods: Industrial production of valeronitrile, 5-fluoro-, often involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Valeronitrile, 5-fl

Properties

IUPAC Name

5-fluoropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKGRFZSJHYEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188797
Record name Valeronitrile, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-13-9
Record name Valeronitrile, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeronitrile, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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